REACTION_CXSMILES
|
FC(F)(F)S(O[CH2:7][C:8]([F:14])([F:13])[CH2:9][CH:10]1[CH2:12][CH2:11]1)(=O)=O.[N-:17]=[N+:18]=[N-:19].[Na+]>CN(C=O)C.O>[CH:10]1([CH2:9][C:8]([F:14])([F:13])[CH2:7][N:17]=[N+:18]=[N-:19])[CH2:12][CH2:11]1 |f:1.2|
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Name
|
3-cyclopropyl-2,2-difluoropropyl trifluoromethanesulfonate
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Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OCC(CC1CC1)(F)F)(F)F
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Name
|
|
Quantity
|
820 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with two 75 mL portions of ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed thrice with water, brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
The solvents were concentrated by distillation at atmospheric pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CC(CN=[N+]=[N-])(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |